molecular formula C16H12ClF3O B1327572 3-(3-Chlorophenyl)-3'-trifluoromethylpropiophenone CAS No. 898787-28-5

3-(3-Chlorophenyl)-3'-trifluoromethylpropiophenone

Cat. No.: B1327572
CAS No.: 898787-28-5
M. Wt: 312.71 g/mol
InChI Key: PNCKRMYKAODNFR-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3’-trifluoromethylpropiophenone , also known as m-chloropropiophenone , is an organic compound with the molecular formula C10H7ClF3O . It belongs to the class of aryl ketones and contains a trifluoromethyl group and a chlorophenyl moiety. The compound appears as white crystals with an odor reminiscent of phenol. It is sparingly soluble in water and slowly dissolves when submerged .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 210-214°C (decomposition) .
  • Boiling Point : 336.4°C at 760 mmHg .

Scientific Research Applications

Molecular Structure and Crystallography

  • Crystal and Molecular Structure Analysis : Some studies focus on the analysis of molecular structures of related compounds, which can provide insights into the properties and applications of 3-(3-Chlorophenyl)-3'-trifluoromethylpropiophenone. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, a similar compound, was determined, highlighting the importance of crystallography in understanding molecular arrangements and potential biological activities (Allen, Trotter, & Rogers, 1971).

Synthesis and Reactions

  • Synthesis of Related Compounds : Research on the synthesis of related compounds like 3-halo- and 3-ethoxypropionic acids reacting with 1,3-dimethoxybenzene in polyphosphoric acid has been conducted. Such studies contribute to the understanding of how similar compounds can be synthesized and modified for different applications (Kasturi & Damodaran, 1969).

Optical and Electrochemical Properties

  • Nonlinear Optical Properties : Research into compounds like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, which shares structural similarities, indicates potential for high nonlinear optical properties. This suggests that this compound may also possess interesting optical properties suitable for use in optical devices (Mostaghni, Shafiekhani, & Mahani, 2022).

Chemical Reactivity and Stability

  • Molecular Reactivity Studies : The chemical reactivity of similar compounds like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one has been studied, providing insights into the molecular geometry and chemical reactivity which could be relevant for this compound (Satheeshkumar et al., 2017).

Safety and Hazards

  • Metabolism : It is a metabolite of the antidepressant drug trazodone .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3O/c17-14-6-1-3-11(9-14)7-8-15(21)12-4-2-5-13(10-12)16(18,19)20/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCKRMYKAODNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644442
Record name 3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-28-5
Record name 1-Propanone, 3-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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